Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11b)-
Overview
Description
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- is a steroidal compound with significant biological and chemical properties. It is a derivative of progesterone and is known for its multiple hydroxyl groups, which contribute to its unique reactivity and functionality in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- typically involves multi-step organic synthesis starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide or potassium permanganate, and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, often employing advanced purification methods like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, and amine reagents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound, which can be further utilized in biochemical and pharmaceutical applications .
Scientific Research Applications
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, influencing gene expression and cellular functions. The pathways involved include the regulation of inflammatory responses and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione, 11-hydroxy-, (11α)-: Known for its hydroxyl group at the 11α position.
Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate: An acetylated derivative with distinct reactivity.
17,21-Dihydroxypregn-4-ene-3,20-dione: Features hydroxyl groups at the 17 and 21 positions.
Uniqueness
Pregn-4-ene-3,20-dione, 11,14,17,21-tetrahydroxy-, (11β)- is unique due to its multiple hydroxyl groups, which enhance its reactivity and functionality in various biochemical pathways. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(8R,9S,10R,11S,13S,14R,17R)-11,14,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-18-6-5-13(23)9-12(18)3-4-14-17(18)15(24)10-19(2)20(14,26)7-8-21(19,27)16(25)11-22/h9,14-15,17,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,17-,18+,19+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSWKVBOMQUNJ-CNPAUTQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3(CCC4(C(=O)CO)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@]3(CC[C@@]4(C(=O)CO)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103795-84-2 | |
Record name | (11beta)-11,14,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103795842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11.BETA.)-11,14,17,21-TETRAHYDROXYPREGN-4-ENE-3,20-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB67AM3EJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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